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Introduction

Quizartinib (formerly AC220) is a second-generation, highly potent, and selective FMS-like
tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is a small-molecule, type Il inhibitor developed
specifically to target FLT3, a receptor tyrosine kinase that plays a critical role in the
proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4][5]
Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid
leukemia (AML), occurring in approximately 30% of newly diagnosed cases. The most frequent
type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), present in about 25% of
AML cases, which leads to constitutive, ligand-independent activation of the kinase. This
aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic
burden and poor prognosis. This guide provides a comprehensive overview of the preclinical
studies that have characterized the mechanism of action, efficacy, and limitations of Quizartinib
in hematological malignancies.

Mechanism of Action

Quizartinib functions as a type Il tyrosine kinase inhibitor, which means it preferentially binds to
and stabilizes the inactive conformation of the FLT3 kinase. This binding occurs at the ATP-
binding site, preventing the autophosphorylation of the receptor. By locking the kinase in an
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inactive state, Quizartinib effectively blocks the constitutive signaling cascade initiated by FLT3-
ITD mutations.

The inhibition of FLT3 phosphorylation prevents the activation of multiple downstream signaling
pathways that are crucial for leukemic cell growth and survival, including:

 RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell division and proliferation.
o PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.
o STATS5 Pathway: Promotes cell proliferation and survival.

By disrupting these critical pathways, Quizartinib induces cell cycle arrest and apoptosis in
FLT3-ITD-dependent cancer cells. Its major active metabolite, AC886, exhibits comparable
affinity and inhibitory activity against the FLT3 kinase.
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Caption: FLT3 signaling pathway and inhibition by Quizartinib.
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Quantitative Preclinical Data
In Vitro Activity

Preclinical evaluations in AML cell lines harboring the FLT3-ITD mutation demonstrated the
potent activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Activity of Quizartinib and AC886 in FLT3-ITD+ AML Cell Lines

FLT3 L
. Cell Viability
. Phosphorylati o
Cell Line Compound T Inhibition (ICso, Reference
on Inhibition
nM)
(ICs0, NM)

MV4-11 Quizartinib 0.50 0.40
MV4-11 ACB886 0.18 0.21
MOLM-13 Quizartinib N/A 0.89
MOLM-13 ACB886 N/A 0.36
MOLM-14 Quizartinib N/A 0.73

| MOLM-14 | AC886 | N/A | 0.23 | |
N/A: Data not available in the cited sources.

Table 2: Binding Affinity of Quizartinib and its Active Metabolite

Binding Affinity
Compound Target Reference
(Kd, nM)

Quizartinib FLT3 1.6-3.3

| AC886 (active metabolite) | FLT3 | 1.1 | |

Studies have shown that Quizartinib has a slow dissociation rate from the FLT3 receptor,
leading to prolonged inhibition of downstream signaling for up to 24 hours after the compound
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is removed from the culture medium.

In Vivo Efficacy

The antileukemic effects of Quizartinib were evaluated in mouse xenograft models using

human AML cells.

Table 3: In Vivo Efficacy of Quizartinib in AML Xenograft Models

Dose
Model Compound (mgl/kg, Endpoint Result Reference
oral)
Dose-
Tumor dependent
MV4-11 . . L
Quizartinib 0.3-10 Growth inhibition
Xenograft I
Inhibition (ECo0 = 0.73
mg/kg)
Dose-
Tumor dependent
MV4-11 o
AC886 0.3-10 Growth inhibition
Xenograft o
Inhibition (ECo0 =0.92
mg/kg)
MOLM-14 Tumor
o - ECs0<1.00
Xenograft Quizartinib Not specified Growth
- mg/kg
(Parental) Inhibition
MOLM-14
Tumor
Xenograft o N ECso = 3.16
) ) Quizartinib Not specified Growth
(Midostaurin- o mg/kg
) Inhibition
Resistant)
MOLM-14 Tumor
_ _ N ECs0=27.71
Xenograft Midostaurin Not specified Growth
- mg/kg
(Parental) Inhibition
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| MOLM-14 Xenograft (Midostaurin-Resistant) | Midostaurin | Not specified | Tumor Growth
Inhibition | ECso > 100 mg/kg | |

These in vivo studies demonstrated that orally administered Quizartinib effectively inhibits
tumor growth in models of FLT3-ITD AML, including those that have developed resistance to
other FLT3 inhibitors like midostaurin.

Mechanisms of Resistance

Despite the high initial response rates, resistance to Quizartinib is a significant clinical
challenge. Preclinical studies have identified two primary mechanisms of resistance.

e On-Target Resistance: This involves the acquisition of secondary point mutations within the
FLT3 kinase domain (KD) on the same allele as the FLT3-ITD. These mutations often occur
at the "gatekeeper" residue (F691) or within the activation loop (D835, Y842), altering the
conformation of the ATP-binding pocket and preventing Quizartinib from binding effectively.

o Off-Target Resistance: This mechanism involves the activation of alternative, parallel
signaling pathways that bypass the need for FLT3 signaling. A common off-target mechanism
is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS),
which maintains downstream signaling for cell proliferation and survival even when FLT3 is
inhibited.
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Preparation

1. Seed AML cells
(e.g., MV4-11) in
96-well plates

2. Prepare serial dilutions
of Quizartinib (and
DMSO vehicle control)

Treatment & Incubation

3. Add diluted compound
to respective wells

4. Incubate for 72 hours
at 37°C, 5% CO:2

Assay &|Analysis

5. Add CellTiter-Glo®
reagent to each well

6. Measure luminescence
using a luminometer

7. Normalize data to control
and calculate ICso value

Sample Preparation

1. Treat AML cells with
Quizartinib for 2 hours

'

2. Harvest and lyse cells
in RIPA buffer

'

3. Quantify protein
concentration (BCA assay)

Electrophoregis & Transfer

4. Load equal protein amounts
onto SDS-PAGE gel

'

5. Transfer proteins to a
PVDF membrane

Detection & Analysis

6. Block membrane and incubate
with primary antibody (e.g., p-FLT3)

'

7. Incubate with HRP-conjugated
secondary antibody

'

8. Add ECL substrate and
detect signal

'

9. Quantify band intensity and
normalize to loading control
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Model Development

1. Inject human AML cells
(e.g., MV4-11) subcutaneously
or intravenously into
immunocompromised mice (e.g., NSG)

:

2. Allow tumors to establish
to a palpable size

Treatment Phase

3. Randomize mice into
treatment groups (Vehicle,
Quizartinib doses)

'

4. Administer compound orally
once daily for a set period
(e.g., 2 weeks)

Monitoring & Endpoint

5. Monitor tumor volume and
body weight regularly

'

6. Analyze data: Compare tumor
growth between groups,
assess survival, calculate ECso
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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